5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-one
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Overview
Description
5-Benzyl-2-oxa-5-azaspiro[35]nonan-8-one is a spirocyclic compound with a unique structure that includes a benzyl group, an oxa (oxygen-containing) ring, and an azaspiro (nitrogen-containing) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-one typically involves the reaction of benzylamine with a suitable cyclic ketone under specific conditions. One common method includes the use of a cyclization reaction where benzylamine reacts with a cyclic ketone in the presence of a base to form the spirocyclic structure. The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can undergo substitution reactions, where different functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of benzyl derivatives with various functional groups.
Scientific Research Applications
5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing spirocyclic drugs with improved pharmacokinetic properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can enhance the compound’s stability and binding affinity, making it a valuable scaffold in drug design. The molecular targets and pathways involved would vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-ol: Similar structure but with an alcohol group instead of a ketone.
5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane: Contains an additional nitrogen atom in the spirocyclic ring.
5-Benzyl-5-azaspiro[3.5]nonan-8-ol: Similar structure but lacks the oxygen atom in the spirocyclic ring.
Uniqueness
5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-one is unique due to its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its stability and ability to undergo diverse chemical reactions further enhance its utility in research and industrial applications.
Properties
IUPAC Name |
5-benzyl-2-oxa-5-azaspiro[3.5]nonan-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-13-6-7-15(14(8-13)10-17-11-14)9-12-4-2-1-3-5-12/h1-5H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHNZFIXNBDEBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2(CC1=O)COC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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